molecular formula C15H16N4O2 B252622 N-[3-(isonicotinoylamino)propyl]isonicotinamide

N-[3-(isonicotinoylamino)propyl]isonicotinamide

Katalognummer B252622
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: WORZREXWFOMREX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(isonicotinoylamino)propyl]isonicotinamide, also known as NIPI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NIPI is a small molecule that has been synthesized and studied for its ability to interact with various biological systems.

Wissenschaftliche Forschungsanwendungen

N-[3-(isonicotinoylamino)propyl]isonicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are thought to contribute to the development of the disease. In Parkinson's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to protect dopaminergic neurons from oxidative stress, which is thought to contribute to the development of the disease.

Wirkmechanismus

N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to exert its therapeutic effects by interacting with various biological systems, including enzymes and receptors. In cancer research, N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer. In Alzheimer's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta plaques. In Parkinson's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide is thought to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In Alzheimer's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain and improve cognitive function in animal models. In Parkinson's disease research, N-[3-(isonicotinoylamino)propyl]isonicotinamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(isonicotinoylamino)propyl]isonicotinamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, N-[3-(isonicotinoylamino)propyl]isonicotinamide also has limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using N-[3-(isonicotinoylamino)propyl]isonicotinamide.

Zukünftige Richtungen

There are several future directions for research on N-[3-(isonicotinoylamino)propyl]isonicotinamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to determine the optimal dosage and toxicity of N-[3-(isonicotinoylamino)propyl]isonicotinamide in vivo. Finally, the development of N-[3-(isonicotinoylamino)propyl]isonicotinamide derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.

Synthesemethoden

N-[3-(isonicotinoylamino)propyl]isonicotinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. In one method, N-[3-(isonicotinoylamino)propyl]isonicotinamide is synthesized by reacting isonicotinic acid with propargylamine to form an intermediate compound. This intermediate is then reacted with isonicotinoyl chloride to form N-[3-(isonicotinoylamino)propyl]isonicotinamide. The synthesis of N-[3-(isonicotinoylamino)propyl]isonicotinamide is relatively simple and can be performed in a laboratory setting.

Eigenschaften

Molekularformel

C15H16N4O2

Molekulargewicht

284.31 g/mol

IUPAC-Name

N-[3-(pyridine-4-carbonylamino)propyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H16N4O2/c20-14(12-2-8-16-9-3-12)18-6-1-7-19-15(21)13-4-10-17-11-5-13/h2-5,8-11H,1,6-7H2,(H,18,20)(H,19,21)

InChI-Schlüssel

WORZREXWFOMREX-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NCCCNC(=O)C2=CC=NC=C2

Kanonische SMILES

C1=CN=CC=C1C(=O)NCCCNC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.